molecular formula C23H25N5O2S B2827062 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-63-6

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2827062
CAS No.: 851969-63-6
M. Wt: 435.55
InChI Key: IDIXUNFOOSYCPJ-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a thiazole ring with a triazole ring, linked to a piperazine moiety and substituted with methoxy and phenyl groups. Its intricate structure suggests a range of biological activities, making it a subject of interest in pharmaceutical research.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, between the compound and the active sites of the enzymes or proteins .

Cellular Effects

Similar compounds have been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Similar compounds have been found to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol at different dosages in animal models have not been specifically studied . Similar compounds have been investigated for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes or cofactors, and to influence metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with various transporters or binding proteins, and to influence their localization or accumulation .

Subcellular Localization

Similar compounds have been found to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring is often synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.

    Coupling with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the piperazine reacts with a suitable halide precursor.

    Final Assembly: The final compound is assembled by linking the methoxyphenyl and phenyl groups to the piperazine and thiazole-triazole core through a series of condensation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the double bonds within the rings, converting them to amines or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of nitro groups can produce aniline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for treating diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-(3-Methoxyphenyl)piperazine derivatives: Studied for their antimicrobial and antiviral properties.

    Thiazole and triazole derivatives: Widely researched for their diverse biological activities, including anticancer and anti-inflammatory effects.

Uniqueness

What sets 5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol apart is its combined structural features, which confer a unique set of biological activities. The presence of both thiazole and triazole rings, along with the piperazine moiety, provides a versatile framework for interaction with various biological targets, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-16-24-23-28(25-16)22(29)21(31-23)20(17-7-6-10-19(15-17)30-2)27-13-11-26(12-14-27)18-8-4-3-5-9-18/h3-10,15,20,29H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIXUNFOOSYCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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